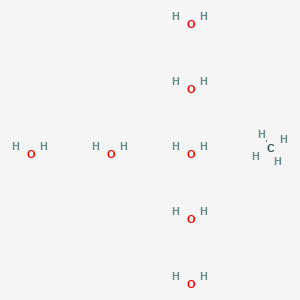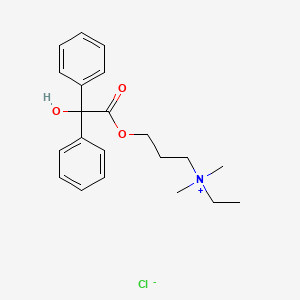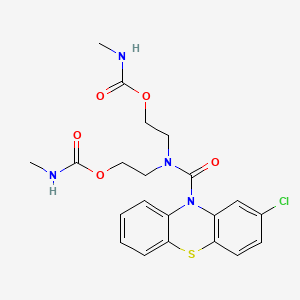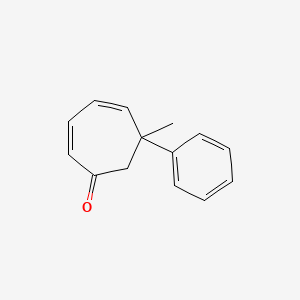![molecular formula C13H26B2O4 B14494880 Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate CAS No. 63267-60-7](/img/structure/B14494880.png)
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate is a compound that belongs to the bicyclo[3.3.1]nonane family. This family of compounds is known for its unique structural features and diverse biological activities. The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products due to its exceptional characteristics .
Vorbereitungsmethoden
The synthesis of tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate can be achieved through various synthetic routes. One common method involves starting from bicyclo[3.3.1]nonane-2,6-dione, which undergoes several steps to form the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the boronate ester. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can lead to the formation of different boronate esters .
Wissenschaftliche Forschungsanwendungen
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents and ion receptors . The compound’s unique structure makes it attractive for use in asymmetric catalysis and as molecular tweezers .
Wirkmechanismus
The mechanism of action of tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate involves its interaction with specific molecular targets and pathways. The compound’s boronate groups can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate can be compared with other similar compounds, such as bicyclo[3.3.1]nonane-2,6-dione and its derivatives. These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and reactivity. The unique boronate groups in this compound distinguish it from other similar compounds and contribute to its specific applications and properties .
Eigenschaften
CAS-Nummer |
63267-60-7 |
|---|---|
Molekularformel |
C13H26B2O4 |
Molekulargewicht |
268.0 g/mol |
IUPAC-Name |
(1-dimethoxyboranyl-2-bicyclo[3.3.1]nonanyl)-dimethoxyborane |
InChI |
InChI=1S/C13H26B2O4/c1-16-14(17-2)12-8-7-11-6-5-9-13(12,10-11)15(18-3)19-4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
WLKFXHZCKLQOQF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCC2CCCC1(C2)B(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




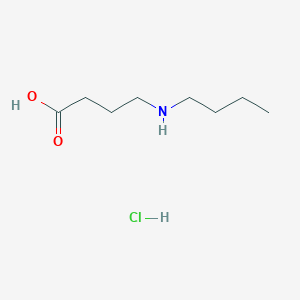

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
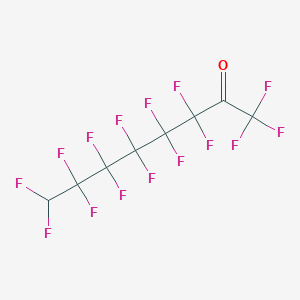
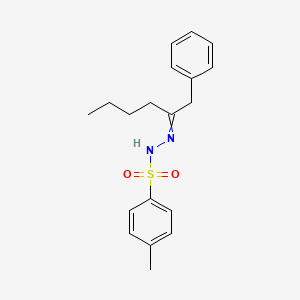
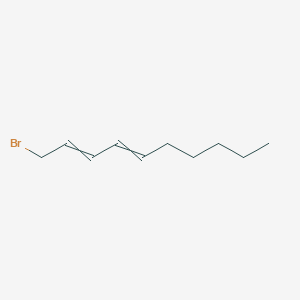
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
